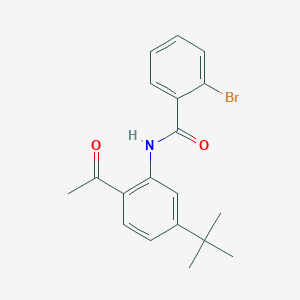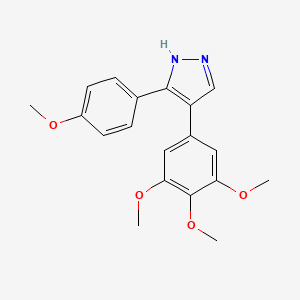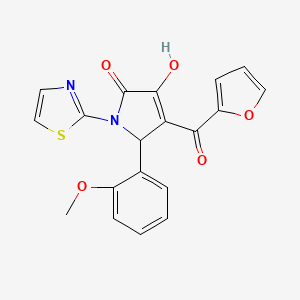
N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide is an organic compound characterized by its unique structure, which includes an acetyl group, a tert-butyl group, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide typically involves a multi-step process:
Acetylation: The starting material, 2-acetyl-5-tert-butylaniline, undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Bromination: The acetylated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride.
Amidation: The final step involves the reaction of the brominated intermediate with 2-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of N-(2-acetyl-5-tert-butylphenyl)-2-aminobenzamide.
Oxidation: Formation of N-(2-carboxy-5-tert-butylphenyl)-2-bromobenzamide.
Reduction: Formation of N-(2-hydroxy-5-tert-butylphenyl)-2-bromobenzamide.
Scientific Research Applications
Chemistry
N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide
- N-(2-acetyl-5-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and material science applications.
Properties
Molecular Formula |
C19H20BrNO2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide |
InChI |
InChI=1S/C19H20BrNO2/c1-12(22)14-10-9-13(19(2,3)4)11-17(14)21-18(23)15-7-5-6-8-16(15)20/h5-11H,1-4H3,(H,21,23) |
InChI Key |
WHHMCIYAAKVGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11058626.png)
![6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11058631.png)
![5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11058635.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058654.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11058657.png)

![3-{4-[2-(3,5-Difluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058666.png)
![3-Isopropyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11058669.png)
![6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058676.png)
![7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11058683.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058690.png)
![Ethyl 5-methyl-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B11058696.png)
